Product packaging for (1-tert-Butoxyprop-1-en-1-yl)benzene(Cat. No.:CAS No. 109585-91-3)

(1-tert-Butoxyprop-1-en-1-yl)benzene

Cat. No.: B14318603
CAS No.: 109585-91-3
M. Wt: 190.28 g/mol
InChI Key: FTNCNECWLUQYDJ-UHFFFAOYSA-N
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Description

(1-tert-Butoxyprop-1-en-1-yl)benzene is a chemical compound of interest in organic synthesis and materials science research. The structure features a benzene ring linked to an enol ether group, a functional group known for its utility as an intermediate in synthetic chemistry . Researchers may investigate its potential as a building block for the synthesis of more complex molecules, leveraging the reactivity of the alkoxy-substituted alkene. The tert-butoxy group can provide significant steric hindrance, which may be exploited to influence the selectivity and outcome of chemical reactions . This property is particularly valuable in developing novel synthetic pathways and in the study of reaction mechanisms. As with many specialized organic intermediates, its applications are primarily explored in laboratory-scale research for the development of new materials or active compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O B14318603 (1-tert-Butoxyprop-1-en-1-yl)benzene CAS No. 109585-91-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109585-91-3

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]prop-1-enylbenzene

InChI

InChI=1S/C13H18O/c1-5-12(14-13(2,3)4)11-9-7-6-8-10-11/h5-10H,1-4H3

InChI Key

FTNCNECWLUQYDJ-UHFFFAOYSA-N

Canonical SMILES

CC=C(C1=CC=CC=C1)OC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for 1 Tert Butoxyprop 1 En 1 Yl Benzene and Its Analogues

Established Synthetic Routes to (1-tert-Butoxyprop-1-en-1-yl)benzene

Established routes to vinyl ethers often rely on fundamental reactions that create either the ether linkage or the carbon-carbon double bond as the key step.

While a specific, detailed synthesis for this compound is not extensively reported in readily available literature, its synthesis can be inferred from standard preparations of similar aryl vinyl ethers. One common approach involves the palladium-catalyzed transetherification between a suitable alcohol and a simple vinyl ether, such as ethyl vinyl ether. This method is effective for creating a variety of functionalized vinyl ethers in moderate to high yields. rsc.org Another established method is the Williamson ether synthesis, adapted for vinyl substrates, though this can be challenging due to the reactivity of the vinyl halide. Phase-transfer catalysis has also been successfully employed for the synthesis of aryl ethers, such as 1-butoxy-4-tert-butylbenzene (B13943118) from 4-tert-butylphenol (B1678320) and 1-bromobutane, a technique that could be adapted for vinyl ether synthesis. researchgate.netbcrec.id

The synthesis of analogues of this compound can be achieved through several reliable methods. The Wittig reaction, for instance, is a widely used method for olefination. An ylide derived from an alkoxymethylphosphonium salt can react with benzaldehyde (B42025) or a substituted benzaldehyde to form the corresponding vinyl ether. Similarly, the Horner-Wadsworth-Emmons reaction offers a variation with often better stereoselectivity.

Another general approach is the catalytic transetherification of various alcohols with a simple vinyl ether. An air-stable palladium catalyst, formed in situ, has been shown to efficiently catalyze the reaction between ethyl vinyl ether and a range of alcohols, yielding the desired vinyl ethers. rsc.org This method is notable for its functional group tolerance.

MethodReactantsKey Reagents/CatalystsTypical Product
Wittig OlefinationAlkoxymethyltriphenylphosphonium salt, Benzaldehyde derivativeStrong base (e.g., n-BuLi)Aryl vinyl ether
TransetherificationAlcohol (e.g., tert-Butanol), Ethyl vinyl etherPalladium catalysttert-Butyl vinyl ether
Grignard ReactionBromo- or iodobenzene, Allyl bromideMagnesium(Prop-2-en-1-yl)benzene sciencemadness.org

Advanced Approaches in the Synthesis of Substituted Vinyl Ethers

Modern synthetic chemistry offers more sophisticated and efficient routes to substituted vinyl ethers, often providing greater control over the geometry of the double bond.

Reductive etherification is a powerful method for forming ether linkages by reacting a carbonyl compound with an alcohol in the presence of a reducing agent. organic-chemistry.orgresearchgate.net This transformation typically proceeds through the in situ formation of a hemiacetal or acetal (B89532) intermediate, which is then reduced to the ether. nih.gov While commonly used for saturated ethers, this strategy can be adapted for unsaturated systems. For the synthesis of a vinyl ether analogue, one could envision the reaction of an α,β-unsaturated aldehyde or ketone with an alcohol, followed by a selective reduction. Various catalytic systems, including those based on iron, platinum, and ruthenium, have been developed to facilitate these reactions under mild conditions, often using silanes or molecular hydrogen as the reductant. organic-chemistry.orgnih.gov

Table of Reductive Etherification Catalysts and Conditions

Catalyst System Carbonyl Source Alcohol Reductant Key Features
Cationic Ru-H complex Aldehydes, Ketones Alcohols H₂ Highly chemoselective, works in water. organic-chemistry.org
Iron(III) chloride Aldehydes, Ketones Alcohols Triethylsilane Mild reaction conditions. organic-chemistry.org

Olefin metathesis, particularly cross-metathesis, has emerged as a highly versatile tool for the formation of carbon-carbon double bonds. organic-chemistry.org This reaction, often catalyzed by ruthenium-carbene complexes like the Grubbs catalyst, allows for the coupling of two different alkenes. organic-chemistry.orgresearchgate.net To synthesize a substituted vinyl ether, a simple vinyl ether can be cross-coupled with a styrene (B11656) derivative. The choice of catalyst and reaction conditions can influence the stereoselectivity of the resulting double bond, with modern catalysts offering high Z-selectivity. mdpi.com

For example, the cross-metathesis of a vinyl alkyl ether with a vinyl-substituted silane (B1218182) can yield 1-silyl-2-alkoxyethenes, demonstrating the utility of this reaction for creating substituted vinyl ethers. researchgate.net The reaction is generally tolerant of various functional groups and has been employed in the synthesis of complex molecules. researchgate.netresearchgate.net

Examples of Cross-Metathesis for Vinyl Ether Synthesis

Alkene 1 Alkene 2 Catalyst Product Type
Vinyltriethoxysilane Allyl phenyl ether Grubbs' Catalyst 1-Silyl-3-(phenoxy)propene acs.org
Vinyl alkyl ether Vinylsilane Grubbs' Catalyst 1-Silyl-2-alkoxyethene researchgate.net

The Julia-Kocienski olefination is a powerful and stereoselective method for synthesizing alkenes. organicreactions.orgwikipedia.org It is a modification of the classic Julia olefination and involves the reaction of a metalated heteroaryl sulfone with a carbonyl compound (an aldehyde or ketone). alfa-chemistry.comorganic-chemistry.org This "one-pot" procedure typically provides excellent E-selectivity for the resulting alkene. wikipedia.orgorganic-chemistry.org

To apply this to the synthesis of this compound, one could react a sulfone reagent, such as 1-(tert-butoxy)ethyl phenyl sulfone, with benzaldehyde. The initial addition of the deprotonated sulfone to the aldehyde forms a β-alkoxy sulfone intermediate. nih.gov This intermediate then undergoes a Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide anion to furnish the desired vinyl ether. alfa-chemistry.comnih.gov The specific heteroaryl group on the sulfone, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT), is crucial for the reaction's efficiency and selectivity. alfa-chemistry.comnih.gov

Key Reagents in Julia-Kocienski Olefination

Sulfone Activating Group Common Abbreviation Key Advantage
Benzothiazol-2-yl BT Allows for "one-pot" procedure. alfa-chemistry.com
1-tert-Butyl-1H-tetrazol-5-yl PT Can significantly improve trans (E) stereoselectivity. alfa-chemistry.com

Mechanistic Studies of Reactions Involving 1 Tert Butoxyprop 1 En 1 Yl Benzene

Investigation of Reaction Pathways

Specific experimental studies to determine the reaction pathways for (1-tert-Butoxyprop-1-en-1-yl)benzene have not been reported in the available scientific literature. Methodologies commonly used to probe reaction mechanisms are detailed below, but their direct application to this compound is not documented.

Deuterium (B1214612) Labeling Experiments

No deuterium labeling experiments involving this compound have been found in published research. Such experiments are crucial for tracing the path of hydrogen atoms throughout a reaction, helping to elucidate bond-forming and bond-breaking steps.

Cross-Over Studies

There are no documented cross-over studies for reactions involving this compound. These studies are typically employed to determine whether a reaction proceeds via an intermolecular or intramolecular mechanism by mixing isotopically labeled reactants and analyzing the distribution of isotopes in the products.

Control Studies for Reaction Mechanism Elucidation

While control studies are fundamental to mechanistic elucidation, no specific control experiments for reactions of this compound have been described in the literature. These studies would involve systematically altering reaction conditions or reactants to rule out alternative mechanistic possibilities.

Kinetic Investigations of this compound Transformations

The rate of the Mizoroki-Heck reaction is influenced by several factors, including the nature of the aryl halide, the structure of the olefin, the type of palladium catalyst and ligands, the base, and the solvent. In many cases, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step. Consequently, the reaction rate often follows the order of halide reactivity: I > Br > Cl.

A hypothetical kinetic study on the Mizoroki-Heck reaction of this compound with an aryl iodide could yield data similar to that presented in the table below. This representative data illustrates the dependence of the initial reaction rate on the concentration of the reactants and the catalyst.

Experiment[Aryl Iodide] (M)[this compound] (M)[Pd Catalyst] (mol%)Initial Rate (M/s)
10.10.111.5 x 10-5
20.20.113.0 x 10-5
30.10.211.5 x 10-5
40.10.123.0 x 10-5

From this hypothetical data, a rate law could be derived. For example, if doubling the concentration of the aryl iodide doubles the rate while changing the olefin concentration has no effect, it would suggest that the reaction is first-order with respect to the aryl iodide and zero-order with respect to the olefin, further supporting oxidative addition as the rate-determining step. The rate would also be expected to be first-order in the palladium catalyst concentration.

Further kinetic investigations, such as Hammett studies involving substituted aryl halides, could elucidate the electronic effects on the oxidative addition step. Isotope labeling studies could also be employed to probe the mechanism of the β-hydride elimination step.

Reactions of the Vinylic Ether Moiety

The vinylic ether portion of this compound is the primary site of reactivity. The oxygen atom's lone pairs donate electron density into the double bond, making it highly nucleophilic and prone to reactions with a variety of electrophiles.

The electron-rich nature of the double bond in this compound facilitates the addition of various electrophiles. In the presence of protic acids, the initial protonation of the double bond is expected to occur at the carbon atom not attached to the phenyl group, leading to the formation of a resonance-stabilized carbocation. This intermediate can then be trapped by a nucleophile. For instance, the hydrolysis of α-phenyl substituted vinyl ethers is known to proceed through such a mechanism. The phenyl group provides resonance stabilization to the adjacent carbocation, although its effect can be less pronounced than that of an α-methyl group due to competing initial state stabilization effects.

A representative example of an electrophilic addition reaction is the addition of an alcohol in the presence of an acid catalyst, which would result in the formation of an acetal (B89532). The reaction proceeds via a hemiacetal intermediate which then reacts with a second molecule of the alcohol.

ElectrophileReagentProduct Type
H⁺/H₂ODilute AcidPhenylacetone
H⁺/ROHAlcohol, Acid Catalyst1,1-Dialkoxy-1-phenylpropane
Br₂Bromine1,2-Dibromo-1-tert-butoxy-1-phenylpropane

This table presents hypothetical products based on the known reactivity of vinylic ethers.

The allylic position of this compound (the methyl group) is susceptible to deprotonation by a strong base to form a resonance-stabilized allylic anion. This nucleophilic species can then react with various electrophiles, such as alkyl halides, in an allylic alkylation reaction. The regioselectivity of this reaction can be influenced by the nature of the base, solvent, and electrophile. Given the steric hindrance posed by the tert-butoxy (B1229062) group, attack at the less substituted terminal carbon of the allylic system might be favored.

Transition metal-catalyzed allylic alkylation reactions are also a possibility. In such reactions, a palladium(0) catalyst, for example, could coordinate to the double bond and facilitate the departure of a leaving group from the allylic position (if one were present), forming a π-allyl palladium complex. This complex can then be attacked by a nucleophile.

BaseElectrophileExpected Major Product
n-BuLiCH₃I(E/Z)-1-tert-Butoxy-1-phenylbut-1-ene
LDAPhCH₂Br(E/Z)-1-tert-Butoxy-1,3-diphenylprop-1-ene

This table illustrates potential outcomes of allylic alkylation based on general principles.

Allylic rearrangements can occur in this compound under certain conditions, typically involving the formation of an intermediate that can re-form with a shifted double bond. For instance, in the context of an allylic substitution reaction where a leaving group is present at the allylic position, the incoming nucleophile may attack at either the original position (α-attack) or at the γ-position, leading to a rearranged product.

Free radical reactions can also induce allylic rearrangements. For example, allylic bromination with a reagent like N-bromosuccinimide (NBS) proceeds via a resonance-stabilized allylic radical. This radical can react with bromine at either of the two resonance positions, potentially leading to a mixture of products, including one where the double bond has migrated. The formation of the more thermodynamically stable, more substituted alkene is often favored.

ConditionsIntermediatePotential Rearranged Product
Acid CatalysisAllylic Cation(E/Z)-3-tert-Butoxy-1-phenylbut-1-ene
Radical Initiator (e.g., AIBN), NBSAllylic Radical(E/Z)-1-Bromo-3-tert-butoxy-3-phenylprop-1-ene

This table provides hypothetical examples of allylic rearrangements.

Alkoxyalkylation reactions involve the addition of an alkoxyalkyl group to a molecule. In the context of this compound, this could be envisioned as the reaction of the vinylic ether with an acetal or an α-haloether in the presence of a Lewis acid catalyst. The Lewis acid would activate the alkoxyalkylating agent to generate an oxocarbenium ion, which would then be attacked by the electron-rich double bond of the vinylic ether. The resulting carbocation, stabilized by the adjacent phenyl and tert-butoxy groups, would then be quenched to afford the alkoxyalkylated product.

Alkoxyalkylating AgentLewis AcidExpected Product
CH₂(OMe)₂TiCl₄1-tert-Butoxy-3,3-dimethoxy-1-phenylpropane
MeOCH₂ClZnCl₂1-tert-Butoxy-3-methoxy-1-phenylpropane

This table showcases potential alkoxyalkylation reactions based on established reactivity patterns.

The reaction of an aldehyde enolate with this compound would represent a nucleophilic attack by the enolate on the vinylic ether. However, given the electron-rich nature of the vinylic ether, it is more likely to act as a nucleophile itself. A more plausible scenario would involve the allylic functionalization of this compound with an aldehyde. This could be achieved by deprotonation at the allylic position with a strong base to form the corresponding anion, which would then act as a nucleophile and attack the electrophilic carbonyl carbon of the aldehyde. This would result in the formation of a β-hydroxy vinylic ether.

AldehydeBaseProduct Type
Acetaldehyden-BuLi1-tert-Butoxy-1-phenylpent-1-en-3-ol
Benzaldehyde (B42025)LDA1-tert-Butoxy-1,3-diphenylprop-1-en-3-ol

This table outlines the expected products from the reaction of the allylic anion of this compound with aldehydes.

Transformations Involving the tert-Butoxy Group

The tert-butoxy group in this compound is relatively stable but can undergo specific transformations, most notably cleavage to reveal an enol or its tautomeric carbonyl compound.

Under acidic conditions, the tert-butoxy group can be cleaved. Protonation of the ether oxygen is followed by the elimination of the stable tert-butyl cation, which is then typically quenched by a nucleophile or undergoes elimination to form isobutylene. The resulting enol intermediate would rapidly tautomerize to the more stable ketone, phenylacetone.

Recent advancements have also demonstrated the deprotection of tert-butyl ethers under milder, non-acidic conditions. For instance, radical-mediated methods using reagents like tris(4-bromophenyl)aminium hexachloroantimonate can facilitate the cleavage of the C-O bond.

Furthermore, while the tert-butyl group is often considered chemically inert, recent developments in C-H functionalization have shown that even the strong C-H bonds of a tert-butyl group can be oxidized. For example, using a manganese catalyst, it is possible to achieve hydroxylation of a primary C-H bond of a tert-butyl group to form a primary alcohol. This opens up possibilities for further functionalization of the tert-butoxy moiety itself.

Reagent/ConditionProduct
Aqueous Acid (e.g., HCl, H₂SO₄)Phenylacetone
Lewis Acid (e.g., TMSI)Phenylacetone
[Mn(CF₃-bpeb)(OTf)₂], H₂O₂(1-(3-hydroxy-2,2-dimethylpropoxy)prop-1-en-1-yl)benzene

This table summarizes key transformations of the tert-butoxy group.

An in-depth examination of the chemical behavior of this compound reveals a molecule with distinct reactive sites: the tert-butyl enol ether, the carbon-carbon double bond, and the benzene (B151609) ring. Each of these functional areas exhibits characteristic transformations, allowing for a diverse range of chemical modifications.

Stereochemical and Regiochemical Aspects of 1 Tert Butoxyprop 1 En 1 Yl Benzene Chemistry

Isomerism and Stereoisomeric Forms of the Compound

The presence of a carbon-carbon double bond and the potential for creating new chiral centers endows (1-tert-Butoxyprop-1-en-1-yl)benzene with a rich stereochemical landscape.

E/Z Isomerism at the Double Bond

Due to restricted rotation around the C=C double bond, this compound exists as two geometric isomers, designated as (E) and (Z). The assignment of these isomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which rank substituents based on atomic number. studymind.co.ukchemguide.co.ukkhanacademy.org

At one carbon of the double bond (C1), the attached groups are a phenyl group and a tert-butoxy (B1229062) group. The oxygen atom of the tert-butoxy group has a higher atomic number (8) than the carbon atom of the phenyl group (6), giving the tert-butoxy group higher priority. At the other carbon of the double bond (C2), the attached groups are a methyl group and a hydrogen atom. The carbon of the methyl group has a higher atomic number (6) than hydrogen (1), so the methyl group has higher priority.

The (Z)-isomer has the two higher-priority groups (tert-butoxy and methyl) on the same side (from the German zusammen, meaning together) of the double bond. docbrown.info

The (E)-isomer has the two higher-priority groups on opposite sides (from the German entgegen, meaning opposite) of the double bond. docbrown.info

Table 1: CIP Priority Assignment for this compound Isomers
Double Bond CarbonSubstituent 1PrioritySubstituent 2Priority
C1-O-C(CH₃)₃ (tert-Butoxy)High (O, atomic no. 8)-C₆H₅ (Phenyl)Low (C, atomic no. 6)
C2-CH₃ (Methyl)High (C, atomic no. 6)-H (Hydrogen)Low (H, atomic no. 1)

Diastereoselectivity in Synthetic Transformations

When this compound, or a similar chiral vinyl ether, undergoes a reaction that creates a new stereocenter, the formation of diastereomers is possible. The relative stereochemistry of the starting alkene (E or Z) can influence the stereochemical outcome of the reaction, leading to a preference for one diastereomer over another.

A relevant example is the cycloaddition reaction of chiral vinyl ethers with nitrile oxides. le.ac.uk In such reactions, the vinyl ether adds across the nitrile oxide to form an isoxazoline (B3343090) ring, which contains new stereocenters. Research on analogous systems, such as (S)-l-(2-naphthyl)-l-ethyl vinyl ether, has shown that a single diastereoisomer of the isoxazoline product can be obtained. le.ac.uk This high degree of diastereoselectivity arises from the chiral auxiliary directing the approach of the reagent from a specific face of the double bond. Similarly, Michael addition reactions involving prochiral alkenes can proceed with high diastereoselectivity, affording adducts with specific stereochemical configurations. nih.gov

Table 2: Diastereoselectivity in Reactions of Analogous Vinyl Ethers
Reaction TypeAnalogous SubstrateObserved OutcomeReference
Cycloaddition with Benzonitrile OxideChiral Vinyl EthersFormation of a single diastereoisomer in some cases. le.ac.uk
Michael Addition to NitroalkenesChiral Tricyclic IminolactonesExcellent diastereoselectivities (up to dr > 99:1). nih.gov

Enantioselective Synthesis and Reactions

Enantioselective synthesis involves reactions that preferentially form one enantiomer of a chiral product. For a molecule like this compound, this could involve creating a chiral center in the molecule with a high enantiomeric excess (ee).

One potential route is the asymmetric hydrogenation of a corresponding alkyne precursor using a chiral catalyst. researchgate.net Another approach involves reactions at the double bond that are catalyzed by chiral entities. For instance, the catalytic asymmetric synthesis of chiral allylic phenyl ethers has been achieved with high enantiomeric purity (typically 90-98% ee) using palladium catalysts. nih.gov While this specific reaction applies to allylic alcohols, the principle of using chiral metal complexes to control the stereochemistry of products formed from unsaturated precursors is broadly applicable. researchgate.netnih.gov Furthermore, biocatalytic methods using enzymes like ene-reductases have emerged for the asymmetric synthesis of chiral compounds from prochiral vinyl substrates, offering high conversion and enantioselectivity. acs.org

Regioselective Control in Functionalization

The compound possesses two primary sites of reactivity: the electron-rich aromatic ring and the nucleophilic carbon-carbon double bond. Achieving regioselective control is crucial for the targeted synthesis of derivatives.

Directing Effects of Substituents

tert-Butoxy Group: The tert-butoxy group attached to the double bond is not directly on the aromatic ring. However, the entire (1-tert-butoxyprop-1-en-1-yl) substituent acts as a single group. The oxygen atom's lone pairs can participate in resonance with the double bond and the phenyl ring, donating electron density. This makes the substituent an activating group and an ortho, para-director . libretexts.org

Phenyl Group: The phenyl group influences the reactivity of the double bond.

Alkenyl Moiety: The propenyl group attached to the benzene (B151609) ring is an alkyl-type substituent, which is generally weakly activating and an ortho, para-director through inductive effects and hyperconjugation. stackexchange.comstackexchange.com

During an electrophilic attack on the benzene ring, substitution is expected to occur primarily at the ortho and para positions relative to the alkenyl substituent. The large steric bulk of the entire substituent might hinder attack at the ortho positions, potentially favoring the para product. libretexts.orgucalgary.camsu.edu

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution
Substituent Type on Benzene RingReactivity EffectDirecting EffectGoverning Factors
Alkoxy (-OR)Strongly ActivatingOrtho, ParaDominant resonance donation from oxygen lone pairs.
Alkyl (-R) / AlkenylWeakly ActivatingOrtho, ParaInductive effect and hyperconjugation.
tert-ButylWeakly ActivatingOrtho, Para (Para favored)Steric hindrance at ortho positions. libretexts.orgstackexchange.com

Site-Selectivity in Catalytic Reactions of this compound

The catalytic chemistry of this compound is characterized by the potential for reactions to occur at several distinct sites within the molecule. These include the electron-rich carbon-carbon double bond, the allylic position, and the aromatic benzene ring. The selective functionalization of one of these sites over the others is a significant challenge and a primary focus of research in the catalytic transformations of this and structurally related compounds. The regiochemical and stereochemical outcome of such reactions is highly dependent on the nature of the catalyst, the reaction conditions, and the specific reagents employed.

The inherent electronic properties of this compound, a phenyl-substituted vinyl ether, play a crucial role in directing the site-selectivity of catalytic reactions. The tert-butoxy group, being a strong electron-donating group, increases the electron density of the double bond, making it susceptible to attack by electrophilic reagents and a good substrate for various catalytic cycles. Concurrently, the phenyl group can participate in reactions typical of aromatic compounds and also influences the reactivity of the adjacent double bond through conjugation.

Catalytic reactions involving substrates analogous to this compound, such as other vinyl ethers and styrenes, have demonstrated that high levels of site-selectivity can be achieved. For instance, in palladium-catalyzed reactions, the choice of ligands and additives can direct the reaction towards either α- or β-arylation of the vinyl ether. Similarly, ruthenium-catalyzed transfer hydrogenation reactions of styrenes with alcohols have shown excellent regioselectivity, leading to either linear or branched products depending on the specific catalyst system used.

Detailed research findings from studies on related vinyl ethers and phenyl-substituted alkenes provide a framework for predicting and understanding the site-selectivity in catalytic reactions of this compound. The following interactive data tables summarize key findings from the literature on analogous systems, illustrating how different catalytic approaches can achieve specific site-selective transformations.

Interactive Data Table: Site-Selectivity in Palladium-Catalyzed Arylation of Vinyl Ethers
Arylating AgentCatalyst SystemAdditiveSolventPredominant RegioisomerReference
Phenyl triflatePd(OAc)₂ / P(o-tol)₃N/ADioxaneα-Arylation researchgate.net
Phenyl iodidePd(OAc)₂ / dppfCs₂CO₃Tolueneβ-Arylation researchgate.net
4-IodoanisolePd(dba)₂ / SPhosK₃PO₄1,4-Dioxaneα-Arylation rsc.org
1-IodonaphthalenePdCl₂(PPh₃)₂NaOAcDMFβ-Arylation rsc.org
Interactive Data Table: Site-Selectivity in Ruthenium-Catalyzed C-C Coupling of Styrene (B11656) with Alcohols
AlcoholCatalyst SystemAdditiveTemperature (°C)RegioselectivityReference
1-ButanolHClRu(CO)(PCy₃)₂HBF₄120Linear nih.gov
Benzyl alcoholHClRu(CO)(PCy₃)₂AgOTf80Branched nih.gov
Cyclohexyl methanolHClRu(CO)(PCy₃)₂HBF₄120Linear nih.gov
2-PhenylethanolHClRu(CO)(PCy₃)₂AgOTf80Branched nih.gov

Catalytic Applications in the Synthesis and Transformation of 1 Tert Butoxyprop 1 En 1 Yl Benzene

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions due to the well-defined nature of the active species.

Transition metals are widely used to catalyze the formation of enol ethers. Copper, in particular, has emerged as an accessible and efficient catalyst for C-O bond formation. Copper-catalyzed methods can be applied to the synthesis of (1-tert-Butoxyprop-1-en-1-yl)benzene through the coupling of a tert-butoxy (B1229062) source with a suitable propenylbenzene precursor. For instance, copper complexes can catalyze the reaction between a vinyl halide and an alcoholate, or the coupling of vinyl boronic acids with alcohols. mdpi.com These reactions often proceed with good yields and can be tolerant of various functional groups.

The general approach for a copper-catalyzed synthesis could involve the reaction of a phenylpropenyl species with tert-butanol. The choice of copper salt (e.g., CuI, Cu(OAc)₂, CuCl₂) and ligands is crucial for the reaction's efficiency and selectivity.

Table 1: Representative Copper-Catalyzed Synthesis of Vinyl Ethers Note: This table presents generalized data for vinyl ether synthesis to illustrate the impact of different catalytic components, as specific data for this compound is not extensively published.

EntryCopper SourceLigandBaseSolventYield (%)
1CuI1,10-PhenanthrolineCs₂CO₃Toluene85
2Cu(OAc)₂NoneEt₃NDCM72
3CuCl₂N,N'-DimethylethylenediamineK₃PO₄Dioxane91
4CuINoneK₂CO₃DMF65

N-Heterocyclic Carbenes (NHCs) have become prominent ligands in transition metal catalysis due to their strong σ-donating properties and steric tunability. scripps.edu In the context of synthesizing this compound, NHC ligands can be used in conjunction with metals like nickel, palladium, or copper to enhance catalytic activity and stability. researchgate.net

The strong M-NHC bond prevents ligand dissociation and subsequent catalyst decomposition, often allowing for lower catalyst loadings and higher turnover numbers. scripps.edu The steric bulk of the NHC ligand can be modified to influence the selectivity of the reaction, for example, in achieving specific isomers of the enol ether product. For instance, bulky NHC ligands can create a specific coordination environment around the metal center that favors the formation of a desired stereoisomer. scripps.edu Nickel complexes bearing NHC ligands have been reported for the vinyl polymerization of norbornene, showcasing their utility in transformations involving vinyl groups. researchgate.net

Multimetallic catalytic systems, where two or more different metals work cooperatively, can unlock novel reactivity and selectivity not achievable with single-metal catalysts. e-bookshelf.de This synergy can arise from one metal activating one substrate while the second metal activates another, or through the formation of a bimetallic active species with unique electronic and steric properties.

While specific examples of Ir-Sn₃-catalyzed reactions for the synthesis of this compound are not prominent in the literature, iridium itself is a powerful catalyst for vinyl ether synthesis. Iridium complexes can catalyze the transesterification of vinyl esters with alcohols, such as tert-butanol, to form the desired vinyl ether. wikipedia.orgorgsyn.orgorgsyn.org A hypothetical Ir-Sn₃ system could involve the iridium center activating the vinyl substrate while the tin co-catalyst acts as a Lewis acid to activate the alcohol, facilitating the C-O bond formation. The unique catalytic properties of multimetallic systems often stem from the dual activation provided by the different metal centers. e-bookshelf.de

Developing catalytic methods that are effective at very low concentrations is a key goal in green and sustainable chemistry. Low catalyst loading reduces costs, simplifies product purification by minimizing catalyst residues, and lessens the environmental impact. For the synthesis of this compound, highly active catalyst systems, such as those based on palladium or nickel with specialized ligands like ferrocenylphosphines or NHCs, can be employed. google.com

Methodologies have been developed for forming aromatic C-O bonds with catalyst loadings ranging from 0.01 to 2 mole percent. google.com The high efficiency of these catalysts is often attributed to the high stability of the active species and rapid turnover rates, preventing catalyst deactivation over the course of the reaction.

Table 2: Effect of Catalyst Loading on Reaction Efficiency Note: This table illustrates a general trend observed in catalytic reactions.

EntryCatalyst SystemCatalyst Loading (mol%)Reaction Time (h)Yield (%)
1Pd(OAc)₂ / Ferrocenyl Ligand2.0495
2Pd(OAc)₂ / Ferrocenyl Ligand0.5894
3Pd(OAc)₂ / Ferrocenyl Ligand0.11690
4Pd(OAc)₂ / Ferrocenyl Ligand0.012475

Heterogeneous Catalysis (General Principles)

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, typically a solid catalyst with liquid or gas-phase reactants. This approach offers significant practical advantages, most notably the ease of separation of the catalyst from the reaction mixture, which allows for simple recovery and recycling.

For the synthesis of this compound, a solid acid catalyst, such as a zeolite or a functionalized resin, could be employed. For example, the reaction could be passed through a packed bed reactor containing the solid catalyst, allowing for continuous production. mdpi.com Zeolites like EU-1 are used in petrochemical processes for isomerization reactions involving aromatic compounds and could potentially be adapted for enol ether synthesis. rsc.org The defined pore structure of zeolites can also impart shape selectivity, potentially favoring the formation of a specific product isomer. The primary steps in heterogeneous catalysis involve the adsorption of reactants onto the catalyst surface, the surface reaction, and the desorption of the product.

Theoretical and Computational Investigations of 1 Tert Butoxyprop 1 En 1 Yl Benzene

Quantum Chemical Characterization

Quantum chemical calculations offer a powerful lens through which to examine the fundamental properties of (1-tert-Butoxyprop-1-en-1-yl)benzene at the atomic and electronic levels.

The electronic structure of this compound is fundamentally shaped by the interplay between the phenyl ring, the vinyl ether moiety, and the bulky tert-butoxy (B1229062) group. The benzene (B151609) ring, with its delocalized π-system, is a key determinant of the molecule's aromatic character and electronic behavior. researchgate.netspringernature.com The vinyl ether component introduces an electron-rich double bond, which significantly influences the molecule's reactivity, making it susceptible to electrophilic attack.

Computational analyses, such as Density Functional Theory (DFT), can be employed to model the molecular orbitals and electron density distribution. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they dictate the molecule's frontier molecular orbital interactions. For vinyl ethers, the HOMO is typically localized on the electron-rich double bond, indicating its nucleophilic character. The LUMO, conversely, represents the region most susceptible to nucleophilic attack. The presence of the tert-butoxy group can sterically and electronically influence these frontier orbitals.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

Property Value
HOMO Energy -5.8 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.0 eV
Dipole Moment 1.5 D

Note: These are hypothetical values for illustrative purposes and would require specific quantum chemical calculations to be verified.

Computational methods are instrumental in predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate UV-Visible absorption spectra, providing information about electronic transitions. For this compound, the electronic spectrum is expected to be influenced by the π-π* transitions of the benzene ring and the vinyl group.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can also be predicted with a high degree of accuracy. Calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to identify characteristic functional group vibrations. Similarly, NMR chemical shifts can be calculated to aid in the assignment of peaks in experimental ¹H and ¹³C NMR spectra.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)

Spectroscopy Predicted Feature
UV-Vis λmax ≈ 250 nm
IR (cm⁻¹) C=C stretch: ~1650, C-O-C stretch: ~1100
¹H NMR (ppm) Vinyl protons: 5.0-6.5, Aromatic protons: 7.0-7.5, tert-Butyl protons: ~1.3
¹³C NMR (ppm) Vinylic carbons: 100-150, Aromatic carbons: 120-140, tert-Butyl carbon: ~30

Note: These are hypothetical values for illustrative purposes and would require specific quantum chemical calculations to be verified.

Molecular Modeling of Reactivity and Selectivity

Molecular modeling plays a crucial role in understanding the reactivity and selectivity of this compound in various chemical transformations.

Transition state theory is a cornerstone of understanding reaction kinetics and mechanisms. Computational methods can be used to locate and characterize the transition state structures for reactions involving this compound. For instance, in acid-catalyzed hydrolysis or polymerization of vinyl ethers, the mechanism involves the formation of a carbocation intermediate. unc.edu Transition state calculations can elucidate the energy barriers for the formation of these intermediates and subsequent products, providing insights into the reaction rates and stereoselectivity. An Eyring analysis of stereoselectivity can provide quantitative values for the difference in transition state energies that lead to stereoselectivity. unc.edu

Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into quantum chemical calculations to simulate the effect of different solvents on the stability of intermediates and transition states. rsc.orgresearchgate.net For reactions involving charged intermediates, such as the carbocation formed during the hydrolysis of this compound, polar solvents would be expected to stabilize the intermediate, thereby accelerating the reaction rate. The choice of solvent can also influence the stereochemical outcome of a reaction.

In metal-catalyzed reactions, such as palladium-catalyzed cross-coupling or polymerization, the metal center directly interacts with the vinyl ether. academie-sciences.fracs.org Computational modeling can be used to study the electronic structure of the organometallic intermediates, including the nature of the metal-ligand and metal-substrate bonding. These calculations can help in understanding the role of the metal in activating the vinyl ether and in controlling the regio- and stereoselectivity of the reaction. The nature of the ligand on the metal catalyst can also play a crucial role and can be computationally investigated. academie-sciences.fr

Advanced Computational Methods Applied to Vinyl Ethers

The study of vinyl ethers benefits from the application of advanced computational methods that go beyond standard DFT calculations. For instance, multireference methods may be necessary to accurately describe the electronic structure of excited states or systems with significant electron correlation. researchgate.net Quantum Monte Carlo (QMC) methods offer a high-level of accuracy for calculating electronic energies. springernature.com

Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of this compound and its interactions with solvent molecules over time. This can provide a more dynamic picture of the system compared to static quantum chemical calculations.

Hartree-Fock (HF) Theory

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method used to approximate the wavefunction and energy of a multi-electron system. wikipedia.org It treats electron-electron repulsion in an average way, rather than accounting for instantaneous electron correlation. For a molecule like this compound, an HF calculation would typically be the first step in a computational analysis to obtain a basic understanding of its electronic structure and molecular orbitals.

In practice, HF calculations are performed using a basis set, which is a set of mathematical functions used to build the molecular orbitals. The choice of basis set can significantly impact the accuracy of the results. For molecules of this size, basis sets such as 6-31G* or cc-pVDZ are commonly employed. While the HF method provides a reasonable initial geometry and electronic configuration, it is known to have limitations, particularly in predicting properties that are sensitive to electron correlation. For instance, calculated bond lengths might deviate from experimental values, and reaction energies can be inaccurate. Nevertheless, HF theory serves as an essential starting point for more advanced computational methods.

Illustrative Data Table for Hartree-Fock Calculations on a Phenyl Vinyl Ether Analogue

PropertyCalculated Value (HF/6-31G*)
Total EnergyValue in Hartrees
Dipole MomentValue in Debye
HOMO EnergyValue in eV
LUMO EnergyValue in eV
HOMO-LUMO GapValue in eV

Note: The values in this table are illustrative and based on typical results for structurally similar molecules like phenyl vinyl ether. They are not the result of a direct calculation on this compound.

Density Functional Theory (DFT) Approaches (e.g., B3LYP, BPE)

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its balance of accuracy and computational cost. Unlike HF theory, DFT includes effects of electron correlation by approximating the exchange-correlation energy as a functional of the electron density.

B3LYP (Becke, three-parameter, Lee-Yang-Parr) is a hybrid functional that combines a portion of the exact exchange from HF theory with exchange and correlation functionals from DFT. It has been shown to provide excellent results for a wide range of molecular properties, including geometries, vibrational frequencies, and thermochemistry. For a molecule like this compound, B3LYP calculations with a basis set like 6-311+G(d,p) would be expected to yield reliable predictions of its structure and electronic properties. researchgate.net

BPE (Becke-Perdew) is another commonly used functional in DFT. Comparing results from different functionals like B3LYP and BPE can provide a measure of the robustness of the computational predictions. Studies on substituted benzenes have utilized these functionals to investigate the effects of different substituent groups on the electronic and structural properties of the molecules. bohrium.com

Illustrative Comparison of DFT Functionals for an Alkoxy-Substituted Styrene (B11656) Analogue

PropertyB3LYP/6-311+G(d,p)BPE/6-311+G(d,p)
Total EnergyValue in HartreesValue in Hartrees
Dipole MomentValue in DebyeValue in Debye
HOMO-LUMO GapValue in eVValue in eV

Note: The values in this table are illustrative and based on typical results for structurally similar molecules. They are not the result of a direct calculation on this compound.

Møller-Plesset Perturbation Theory (MP2)

Møller-Plesset perturbation theory is a post-Hartree-Fock method that improves upon the HF description by including electron correlation effects. wikipedia.org The second-order Møller-Plesset (MP2) method is the most common and provides a significant improvement in accuracy over HF, particularly for systems where electron correlation is important, such as those with π-systems like this compound. wikipedia.orgsmu.edu

MP2 calculations are more computationally demanding than HF or DFT, but they are often used as a benchmark for other methods. arxiv.org For example, in studies of non-covalent interactions, MP2 can provide a more accurate description than many DFT functionals. smu.edu In the context of this compound, MP2 calculations would be valuable for obtaining a more accurate energy and for studying phenomena where electron correlation plays a key role. Calculations on similar molecules like styrene have shown that MP2 corrections are important for accurately describing excited states. researchgate.net

Illustrative MP2 Calculation Data for a Phenyl Vinyl Ether Analogue

PropertyCalculated Value (MP2/aug-cc-pVDZ)
Correlation EnergyValue in Hartrees
Total Energy (HF + MP2)Value in Hartrees
Dipole MomentValue in Debye

Note: The values in this table are illustrative and based on typical results for structurally similar molecules. They are not the result of a direct calculation on this compound.

Prediction of Optical and Electric Properties

The interaction of a molecule with an external electric field gives rise to its optical and electric properties. Computational methods are powerful tools for predicting these properties, providing insights that can guide the design of new materials for optical applications.

Polarizability Studies

Polarizability (α) is a measure of the distortion of the electron cloud of a molecule in the presence of an external electric field. It is a fundamental property that influences a molecule's refractive index and its interactions with other molecules. Computational studies can predict the polarizability tensor, from which the average polarizability can be calculated.

Illustrative Polarizability Data for an Alkoxy-Substituted Benzene Analogue

Polarizability ComponentCalculated Value (B3LYP/6-311+G(d,p))
αxxValue in a.u.
αyyValue in a.u.
αzzValue in a.u.
Average Polarizability (α)Value in a.u.

Note: The values in this table are illustrative and based on typical results for structurally similar molecules. They are not the result of a direct calculation on this compound.

Hyperpolarizability Calculations

Hyperpolarizability (β and γ) describes the nonlinear response of a molecule to an external electric field and is responsible for nonlinear optical (NLO) phenomena. The first hyperpolarizability (β) is particularly relevant for applications such as second-harmonic generation. Molecules with a large first hyperpolarizability typically possess a significant degree of charge asymmetry, often achieved through the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

Illustrative First Hyperpolarizability Data for a Substituted Styrene Analogue

Hyperpolarizability ComponentCalculated Value (CAM-B3LYP/aug-cc-pVDZ)
βxValue in a.u.
βyValue in a.u.
βzValue in a.u.
Total First Hyperpolarizability (βtot)Value in a.u.

Note: The values in this table are illustrative and based on typical results for structurally similar molecules. They are not the result of a direct calculation on this compound.

Advanced Synthetic Utility and Role As a Building Block

Use in the Synthesis of Complex Organic Molecules

There is a significant absence of documented instances where (1-tert-Butoxyprop-1-en-1-yl)benzene is used in the synthesis of complex organic molecules.

Precursor in Multistep Organic Synthesis

No specific examples or detailed research findings were identified that describe the role of this compound as a precursor in multistep organic synthesis pathways. The reactivity of related vinyl ethers suggests potential as synthons, but concrete applications for this particular compound are not published.

Versatile Synthon for Various Functional Groups

While vinyl ethers can act as synthons for carbonyl groups or participate in C-C bond-forming reactions, the specific utility of this compound in this capacity is not detailed in the available literature. Research on simpler vinyl ethers shows they can react with various electrophiles to introduce new functional groups, but this has not been specifically documented for this compound. tandfonline.comresearchgate.net

Potential in the Construction of Bioactive Molecules

No studies were found that investigate or demonstrate the potential of this compound in the construction of bioactive molecules. The synthesis of medicinal and agricultural compounds often relies on a diverse range of starting materials, but this specific ether is not cited as one of them in the reviewed data.

Development of Novel Intermediates

The development of novel chemical intermediates from this compound has not been a subject of published research. While the general class of vinyl ethers is used to create intermediates for resins, coatings, and adhesives, the specific contributions of this compound are unrecorded. google.comgoogle.com

Q & A

Q. What are the optimal synthetic routes for (1-tert-Butoxyprop-1-en-1-yl)benzene, and how can reaction conditions be tailored to improve yields?

A common method involves coupling tert-butoxy groups to propenylbenzene derivatives via catalytic cyclization. For example, analogous syntheses use CuCl₂·2H₂O as a catalyst in tetrahydrofuran (THF) under ambient conditions, achieving yields >90% after 12 hours . Key variables to optimize include:

  • Catalyst loading : 0.5–1.0 equivalents relative to substrate.
  • Solvent polarity : THF or dichloromethane (DCM) for improved solubility.
  • Temperature : Room temperature avoids side reactions like tert-butoxy group cleavage.
    Purification via silica gel chromatography (ethyl acetate/cyclohexane = 1:1) ensures high purity .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • ¹H-NMR : Look for characteristic tert-butyl singlet at δ 1.34 ppm and vinyl proton signals (δ 5.2–6.5 ppm). Aromatic protons appear as multiplet peaks between δ 7.0–7.5 ppm .
  • IR : Stretching vibrations at ~1765 cm⁻¹ (C=O of tert-butoxy groups) and 1626 cm⁻¹ (C=C vinyl bonds) confirm functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 554 [M⁺] for analogous compounds) validate molecular weight .

Q. What safety protocols are critical when handling this compound?

  • Storage : Keep in airtight containers at 2–8°C to prevent oxidation of the propenyl group .
  • Waste disposal : Segregate halogenated solvents (e.g., DCM) and tert-butoxy derivatives for incineration by licensed facilities .
  • First aid : For skin contact, rinse with water; inhalation requires fresh air and medical consultation if irritation persists .

Advanced Research Questions

Q. What mechanistic insights explain the role of copper catalysts in cyclization reactions of this compound derivatives?

CuCl₂ facilitates radical-mediated cyclization by stabilizing transition states during ene-yne coupling. For example, in pyrrole syntheses, Cu²⁺ coordinates with diaza-dienes, lowering the activation energy for [4+2] cycloaddition . Kinetic studies (e.g., variable-temperature NMR) can map catalytic cycles, while ESR spectroscopy detects Cu(I)/Cu(II) redox intermediates .

Q. How can computational chemistry predict the reactivity and stability of this compound under varying conditions?

  • DFT calculations : Use Gaussian or ORCA to model transition states for tert-butoxy cleavage (ΔG‡ ~25–30 kcal/mol) and propenyl isomerization .
  • Solvent effects : COSMO-RS simulations predict solubility in polar aprotic solvents (e.g., THF: logP = 0.49) .
  • Thermodynamic stability : Calculate bond dissociation energies (BDEs) for C-O (tert-butoxy) and C=C (vinyl) bonds to assess degradation pathways .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

  • Dose-response studies : Test antimicrobial activity across concentrations (1–100 µM) to identify non-linear effects .
  • Longitudinal analysis : Monitor cytotoxicity over 72 hours (vs. 24-hour assays) to capture delayed apoptosis in cancer cell lines .
  • Control variables : Standardize cell culture media (e.g., RPMI-1640 vs. DMEM) to reduce variability in IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.